![molecular formula C19H15ClN2O4S2 B2568380 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922094-29-9](/img/structure/B2568380.png)
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide
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Description
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H15ClN2O4S2 and its molecular weight is 434.91. The purity is usually 95%.
BenchChem offers high-quality N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibitors
A study highlighted the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, which demonstrated strong inhibition of human carbonic anhydrases, enzymes relevant for therapeutic applications. The primary sulfonamide functionality in these compounds plays a crucial role by facilitating the [1,4]oxazepine ring construction and acting as a zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Antimicrobial and Antiproliferative Agents
Another research focused on N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating their synthesis and evaluation as effective antimicrobial and antiproliferative agents. These compounds exhibited significant cytotoxic activities against various human cell lines, showcasing the therapeutic potential of sulfonamide derivatives in combating microbial infections and proliferative disorders (Abd El-Gilil, 2019).
Oxidative Desulfurization
Research on dibenzothiophene, a compound structurally related to the queried chemical, demonstrated its oxidation to sulfoxide and sulfone in an emulsion system. This study presents an application of sulfonamide compounds in the field of chemical catalysis, particularly in oxidative desulfurization processes, which are crucial for environmental remediation (Lü et al., 2007).
Dual Inhibitors of DHPS and DHFR Enzymes
A study synthesized a new series of N-sulfonamide 2-pyridone derivatives, aiming to combine the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into a single molecule. These compounds were evaluated for their in vitro antimicrobial activity and their ability to inhibit both enzymes simultaneously, showcasing a potential application in antimicrobial therapy (Azzam et al., 2020).
properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-2-13-5-8-18(27-13)28(24,25)22-12-4-7-16-14(10-12)19(23)21-15-9-11(20)3-6-17(15)26-16/h3-10,22H,2H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVRZQKTLWWQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide |
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